3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-4-6-8(10(14)15)5-2-1-3-7(5)12-9(6)13/h1-3H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYPFYXOYAYTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization via Cross-Dehydrogenative Coupling (CDC)
A prominent method for preparing cyclopenta[b]pyridine derivatives, including related tetrahydro-2-oxo analogs, involves oxidative CDC reactions between N-amino-2-iminopyridines and cyclic β-dicarbonyl compounds under molecular oxygen atmosphere.
-
- N-amino-2-iminopyridine derivatives (3 mmol)
- Cyclic β-diketones or β-ketoesters (3 mmol)
- Acetic acid (6 equivalents)
- Ethanol solvent (10 mL)
- Oxygen atmosphere (1 atm)
-
- Heating at 130 °C for 18 hours under O₂ atmosphere
-
- Initial nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine
- Oxidative dehydrogenation by molecular oxygen to form an intermediate
- Cyclization and dehydration to yield the cyclopenta[b]pyridine core with oxo and cyano substituents
-
- High yields reported, up to 90% for related tetrahydropyrido[1,2-b]indazole derivatives
- Oxygen atmosphere critical; yields drop drastically under argon (6%) indicating oxidative mechanism reliance
-
- Increasing acetic acid loading improves yield up to 6 equivalents; beyond this, side reactions occur
- Crystalline products allow for X-ray crystallographic confirmation of structure
| Parameter | Value |
|---|---|
| N-amino-2-iminopyridine | 3 mmol |
| β-Dicarbonyl compound | 3 mmol |
| Acetic acid | 6 equivalents |
| Solvent | Ethanol (10 mL) |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130 °C |
| Time | 18 hours |
| Yield | Up to 90% |
This method is environmentally friendly due to the use of molecular oxygen as the oxidant and provides a versatile, single-step route to functionalized cyclopenta[b]pyridines.
Multi-Component One-Pot Reactions Using Chalcones and Cyanoacetates
Another approach involves the condensation of chalcones (α,β-unsaturated ketones) with ethyl cyanoacetate and ammonium acetate to form 3-cyano-2-oxo-1,2-dihydropyridines, which are related intermediates or analogs.
-
- Chalcone derivatives
- Ethyl cyanoacetate or malononitrile
- Ammonium acetate (excess)
-
- Reflux in ethanol or other solvents (butanol, toluene)
- Reaction times vary from 12 to 24+ hours (traditional methods)
- Alternatively, solvent-free conditions at 120–130 °C for 10–15 minutes improve yield and reduce time
-
- Traditional reflux methods yield about 60–70%
- Solvent-free, strong stirring methods yield up to 90% in significantly reduced time
-
- Condensation of chalcone with ethyl cyanoacetate and ammonium acetate forms the pyridine ring via cyclization and subsequent tautomerization
| Parameter | Traditional Method | Solvent-Free Method |
|---|---|---|
| Solvent | Ethanol, butanol, toluene | None (solvent-free) |
| Temperature | Reflux (~78 °C) | 120–130 °C |
| Time | >12 hours | 10–15 minutes |
| Yield | 60–70% | Up to 90% |
This method is practical for rapid synthesis of 3-cyano-2-oxo pyridine derivatives but may require further steps to obtain the specific cyclopenta[b]pyridine-4-carboxylic acid.
Synthesis from β-Dicarbonyl Compounds with Malononitrile and Triethylamine
A further route involves refluxing equimolar amounts of β-dicarbonyl compounds with malononitrile and triethylamine in ethanol, promoting condensation and cyclization to yield 3-cyano-2-oxo pyridine derivatives.
-
- β-Dicarbonyl compound
- Malononitrile
- Triethylamine (base)
- Ethanol solvent
-
- Reflux with stirring for approximately 15 minutes
-
- Generally good yields (exact yields depend on substrate and conditions)
This method leverages the nucleophilicity of malononitrile and the electrophilicity of β-dicarbonyl substrates to construct the pyridine ring system efficiently.
Stepwise Synthesis via Cyclopentanone Derivatives and Cyanothioacetamide
A more complex synthetic route reported involves:
- Preparation of (E) and (Z)-(2-oxocyclopentylidene) methanolate from cyclopentanone and sodium methoxide/methyl formate
- Reaction with cyanothioacetamide and piperidinium acetate followed by acidification to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
- Subsequent reactions with 2-bromo-N-phenylacetamide derivatives to construct substituted pyridine analogs
This multi-step approach allows for structural diversification but is more elaborate and less direct than oxidative CDC or one-pot methods.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|
| Oxidative CDC | N-amino-2-iminopyridine + β-diketones, AcOH, O₂ | 18 h at 130 °C | Up to 90% | Oxygen essential; single-step, green method |
| One-pot Chalcone Condensation | Chalcone + ethyl cyanoacetate + ammonium acetate | 12-24 h (reflux) or 10-15 min (solvent-free) | 60-90% | Solvent-free method faster and higher yield |
| β-Dicarbonyl + Malononitrile | β-Dicarbonyl + malononitrile + triethylamine, EtOH | ~15 min reflux | Good | Simple, short reaction time |
| Cyclopentanone Derivatives Route | Cyclopentanone derivatives + cyanothioacetamide + others | Multi-step | Variable | More complex, allows substitution |
Research Findings and Notes
- The oxidative CDC method is the most efficient and environmentally benign, using molecular oxygen as the oxidant and avoiding harsh reagents.
- The presence of acetic acid in optimized amounts (6 equivalents) is critical to maximize yield and suppress side products.
- Oxygen atmosphere is crucial; inert atmospheres severely reduce reaction efficiency.
- One-pot multi-component reactions offer rapid synthesis but may require optimization to improve yields and reduce by-products.
- Structural confirmation by X-ray crystallography has validated the cyclopenta[b]pyridine framework in products synthesized by CDC methods.
- The synthetic versatility allows for substitution at various positions on the pyridine ring, enabling further functionalization for pharmaceutical or material science applications.
Chemical Reactions Analysis
Types of Reactions
3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid can be contextualized by comparing it to the following analogs (Table 1):
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Substituent Positioning: The target compound’s cyano group at C3 distinguishes it from analogs like 115122-63-9, which has a carboxylic acid at C2. This difference impacts electronic effects; the -CN group increases the acidity of the C4-COOH group compared to -COOH at C3 .
Ring System Variations: Compound 7b features a hexahydroquinoline ring, which is larger and more saturated than the cyclopenta[b]pyridine core. This could influence conformational flexibility and binding interactions in biological systems.
Research Findings and Implications
- The cyclopenta[b]pyridine scaffold is a versatile platform for drug discovery, with substituent positions (C3 vs. C4) critically modulating bioactivity .
- Electron-withdrawing groups (e.g., -CN) at C3 may improve metabolic stability by reducing susceptibility to enzymatic oxidation .
- Further research is needed to quantify solubility, potency, and pharmacokinetic profiles of these derivatives.
Biological Activity
3-Cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyridine ring fused with a cyclopentane structure, contributing to its unique pharmacological properties.
Anticancer Activity
Research has demonstrated that derivatives of 3-cyano compounds exhibit notable anticancer properties. For instance, studies have shown that specific derivatives induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer) and RKO (human colorectal cancer).
Key Findings:
- Compound 9a : Induced growth inhibition in MCF-7 cells with an IC50 value of 2 μM. It also exhibited lower cytotoxicity on normal breast epithelial cells (MCF-12a) and triggered apoptotic changes through mechanisms involving p53 and caspase pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9a | MCF-7 | 2 | Apoptosis via p53 activation |
| 9b | RKO | 8.22 | Apoptosis via caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests demonstrated that derivatives of 3-cyano compounds inhibited the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, 3-cyano-2-oxo derivatives have shown potential in reducing inflammatory responses.
Research Insights:
Studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.
The biological activities of 3-cyano derivatives are attributed to their ability to interact with various molecular targets:
- PIM1 Kinase Inhibition : Some derivatives have been identified as potent inhibitors of PIM1 kinase, which is implicated in cancer cell survival .
- AMPK Activation : Certain compounds have been shown to activate AMPK pathways, influencing metabolic processes and offering potential benefits for diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-cyano-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include cyclization of precursor molecules (e.g., cyclopentane derivatives) with pyridine-based intermediates. Catalysts such as palladium or nickel are often employed to facilitate ring closure, while solvents like dimethylformamide (DMF) or toluene are used under controlled temperatures (e.g., 80–120°C). Post-synthesis purification via column chromatography is critical to achieve >95% purity. Reaction yields can vary between 40–65%, depending on the starting materials and catalyst efficiency .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic structure and functional groups (e.g., cyano, carboxylic acid). Key signals include the carboxylic acid proton (δ ~12–13 ppm) and the cyclopentane methylene groups (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) confirm the cyano and ketone/carboxylic acid groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₈N₂O₃) and molecular weight (228.07 g/mol) .
Q. How should researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels (40–80%), and pH (2–9). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Store lyophilized samples at -20°C in inert atmospheres (argon/nitrogen) to minimize hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., enzyme source, pH, cofactors). Use orthogonal methods:
- Biochemical Assays : Measure IC₅₀ values against purified enzymes (e.g., kinases) under standardized buffer conditions .
- Cell-Based Assays : Validate activity in relevant cell lines (e.g., cancer models) with controls for membrane permeability and cytotoxicity.
- Molecular Docking : Compare binding modes to identify steric/electronic mismatches between in vitro and cellular environments .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the carboxylic acid or cyano positions without disrupting the bicyclic core.
- Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility.
- Prodrug Approaches : Mask the carboxylic acid as an ester (e.g., ethyl ester) for improved absorption, with enzymatic cleavage in vivo .
Q. How can computational methods predict binding interactions with therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclin-dependent kinases). Validate with X-ray crystallography if co-crystal structures are available.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/GROMACS) to assess binding stability and conformational changes.
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities and guide SAR studies .
Q. What analytical methods differentiate stereoisomers or degradation products?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to resolve enantiomers.
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed cyano groups) with tandem mass fragmentation.
- X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core .
Data Contradiction Analysis
Q. How to interpret conflicting data on enzyme inhibition potency across studies?
- Methodological Answer :
- Re-evaluate Assay Conditions : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times.
- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
